N-1-Anthraquinonyl-2,3-dichloropropionamide
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Overview
Description
N-1-Anthraquinonyl-2,3-dichloropropionamide is a chemical compound that combines the structural features of anthraquinone and dichloropropionamide. Anthraquinone is an aromatic organic compound known for its applications in dyes, pharmaceuticals, and catalysts . The dichloropropionamide moiety introduces additional reactivity and potential for diverse chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-Anthraquinonyl-2,3-dichloropropionamide typically involves the reaction of anthraquinone derivatives with 2,3-dichloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-1-Anthraquinonyl-2,3-dichloropropionamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized to form anthraquinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthrone or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium(VI) compounds and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
N-1-Anthraquinonyl-2,3-dichloropropionamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-1-Anthraquinonyl-2,3-dichloropropionamide involves its interaction with molecular targets such as enzymes and nucleic acids. The anthraquinone moiety intercalates into DNA, disrupting replication and transcription processes . Additionally, the compound can inhibit topoisomerases and other essential cellular proteins, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A parent compound with similar structural features but lacking the dichloropropionamide group.
N-(2-R-1-anthraquinonyl)ureas: Compounds with urea groups instead of dichloropropionamide, exhibiting different reactivity and applications.
Anthrapyrimidine Derivatives: Compounds formed by cyclization of anthraquinonylureas, showing unique chemical properties.
Uniqueness
N-1-Anthraquinonyl-2,3-dichloropropionamide is unique due to the presence of both anthraquinone and dichloropropionamide moieties, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
63915-90-2 |
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Molecular Formula |
C17H11Cl2NO3 |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
2,3-dichloro-N-(9,10-dioxoanthracen-1-yl)propanamide |
InChI |
InChI=1S/C17H11Cl2NO3/c18-8-12(19)17(23)20-13-7-3-6-11-14(13)16(22)10-5-2-1-4-9(10)15(11)21/h1-7,12H,8H2,(H,20,23) |
InChI Key |
NMNHTHKXGSVAQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(CCl)Cl |
Origin of Product |
United States |
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